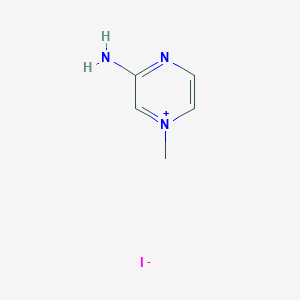

3-Amino-1-methylpyrazin-1-ium iodide

説明

3-Amino-1-methylpyrazin-1-ium iodide (C₅H₈N₃⁺·I⁻) is a quaternary ammonium salt derived from the pyrazine ring system. It is synthesized via the reaction of 2-aminopyrazine with methyl iodide in carbon tetrachloride, yielding moderate quantities of the product . The compound features a pyrazinium cation substituted with an amino (-NH₂) group at the 3-position and a methyl (-CH₃) group at the 1-position.

Crystallographic studies reveal that the C–N bond in the amino group measures 1.338 Å, which is at the lower end of the range for aryl amines, indicating significant electron delocalization . In the solid state, the cations and iodide anions form centrosymmetric clusters through N–H···I hydrogen bonds, contributing to its structural stability .

特性

IUPAC Name |

4-methylpyrazin-4-ium-2-amine;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N3.HI/c1-8-3-2-7-5(6)4-8;/h2-4H,1H3,(H2,6,7);1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZKRARDYRACCH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC(=NC=C1)N.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-methylpyrazin-1-ium iodide typically involves the reaction of 1-methylpyrazine with an appropriate amine source under acidic conditions. One common method is the diazotization of 1-methylpyrazine followed by the reaction with an iodide source.

Industrial Production Methods: On an industrial scale, the compound can be produced through continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The process involves the continuous addition of reactants and the removal of by-products, ensuring a consistent and high-quality product.

化学反応の分析

Types of Reactions: 3-Amino-1-methylpyrazin-1-ium iodide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The compound can be oxidized to form pyrazine derivatives.

Reduction: Reduction reactions can yield amines or other reduced forms of the compound.

Substitution: Substitution reactions can lead to the formation of various substituted pyrazines.

科学的研究の応用

3-Amino-1-methylpyrazin-1-ium iodide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in biological studies to investigate the effects of pyrazine derivatives on biological systems.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism by which 3-Amino-1-methylpyrazin-1-ium iodide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological responses. The exact pathways involved would depend on the context of its use.

類似化合物との比較

Comparison with Structurally Similar Compounds

3-Amino-1-methylpyridin-1-ium Iodide (3AMPI)

- Structure: 3AMPI (C₆H₉N₂⁺·I⁻) shares a quaternary ammonium structure but is based on a pyridine ring instead of pyrazine. The amino group is positioned at the 3-site, analogous to the pyrazinium derivative .

- Synthesis: Prepared by refluxing 3-aminopyridine with methyl iodide in methanol, reflecting a similar alkylation strategy but differing in solvent (methanol vs. CCl₄) and reaction time (2 hours vs. unspecified for the pyrazinium compound) .

Dimethylsulphonium Iodide

- Structure : (CH₃)₂S⁺·I⁻, a sulphonium salt with a central sulfur atom bonded to two methyl groups and an iodide counterion .

- Properties : Melts at 165°C and exhibits potent antimicrobial activity against Staphylococcus aureus, contrasting with the pyrazinium compound’s coordination chemistry applications .

- Key Difference : The sulphonium cation lacks aromaticity and chelating capability, limiting its utility in metal complexation but enhancing its biological activity.

Potassium Iodide (KI)

- Structure : A simple ionic salt (K⁺·I⁻) without an organic cation .

- Applications : Widely used in medicine (e.g., thyroid treatment) but associated with side effects like iodism (skin lesions, respiratory irritation) due to systemic iodide accumulation .

Comparative Data Table

Research Findings and Implications

- Structural Insights : The pyrazinium derivative’s hydrogen-bonded clusters (N–H···I) enhance stability, while its shorter C–N bond suggests resonance effects that may influence reactivity in metal coordination .

- Pharmacological Contrast : Potassium iodide’s systemic effects (e.g., iodism) differ markedly from the pyrazinium compound’s localized coordination behavior, underscoring the importance of cation design in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。